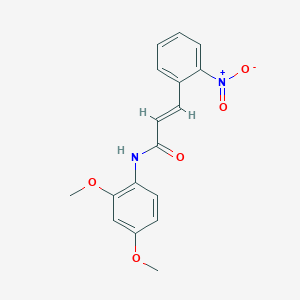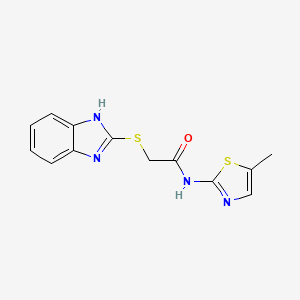
N-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)acrylamide, commonly known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAPA is a member of the acrylamide family of compounds, which are widely used in the chemical industry for their ability to polymerize and form strong, stable bonds.
作用機序
The exact mechanism of action of DMAPA is not fully understood, but it is believed to interact with cellular targets involved in cell growth and proliferation. DMAPA has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which could explain its potential anticancer activity.
Biochemical and Physiological Effects:
DMAPA has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that DMAPA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that DMAPA can reduce tumor growth in animal models of cancer, although further research is needed to determine its potential as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of DMAPA is its versatility as a chemical compound, which allows it to be used in a variety of lab experiments and applications. However, DMAPA is also known to be highly reactive and can pose safety hazards if not handled properly. Additionally, the high cost of DMAPA can be a limitation for some research applications.
将来の方向性
There are many potential future directions for research on DMAPA, including the development of new synthetic methods and the investigation of its potential as a therapeutic agent for cancer and other diseases. Other areas of interest include the study of DMAPA's interactions with proteins and enzymes, as well as its potential applications in materials science and nanotechnology.
In conclusion, DMAPA is a versatile and promising chemical compound that has been extensively studied for its potential applications in scientific research. While much remains to be learned about its mechanisms of action and potential therapeutic uses, the ongoing research on DMAPA holds great promise for the future of scientific discovery and innovation.
合成法
DMAPA can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxyaniline with 2-nitrobenzaldehyde in the presence of an acid catalyst. Other methods involve the use of palladium-catalyzed coupling reactions or the reaction of 2,4-dimethoxyphenyl isocyanate with 2-nitrobenzyl alcohol.
科学的研究の応用
DMAPA has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, DMAPA has been investigated as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells in vitro. In materials science, DMAPA has been used as a monomer for the synthesis of novel polymers with unique properties, such as high thermal stability and electrical conductivity. In biochemistry, DMAPA has been studied for its interactions with proteins and enzymes, which could provide insights into the mechanisms of enzyme catalysis and protein folding.
特性
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-13-8-9-14(16(11-13)24-2)18-17(20)10-7-12-5-3-4-6-15(12)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCKTWRWHYQRPC-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)

![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)



![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)


![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)
